molecular formula C13H23NO5 B13974775 (S)-2-tert-Butoxycarbonylamino-5-oxo-hexanoic acid ethyl ester

(S)-2-tert-Butoxycarbonylamino-5-oxo-hexanoic acid ethyl ester

Cat. No.: B13974775
M. Wt: 273.33 g/mol
InChI Key: XKWHCBFPTFZGLK-JTQLQIEISA-N
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Description

(S)-ethyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is often utilized in the synthesis of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (S)-ethyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to ensure the selective protection of the amino group . The general reaction scheme is as follows:

    Protection of the Amino Group: The amino group of the precursor is reacted with di-tert-butyl dicarbonate in the presence of a base to form the Boc-protected intermediate.

    Esterification: The intermediate is then esterified with ethanol to yield the final product, (S)-ethyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate.

Industrial Production Methods

In an industrial setting, the synthesis of (S)-ethyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety . The use of flow microreactors allows for continuous production, which is more sustainable and cost-effective compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

(S)-ethyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Various nucleophiles depending on the desired substitution

    Reduction: Sodium borohydride (NaBH4)

Major Products Formed

    Deprotection: The removal of the Boc group yields the free amino acid derivative.

    Substitution: Substituted amino acid derivatives with different functional groups.

    Reduction: The corresponding alcohol derivative.

Scientific Research Applications

(S)-ethyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-ethyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate primarily involves the protection and deprotection of the amino group. The Boc group provides stability to the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including enzyme catalysis and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid
  • (S)-2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)pentanoic acid
  • tert-Butyloxycarbonyl-protected amino acid ionic liquids

Uniqueness

(S)-ethyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate is unique due to its specific structure, which includes both a Boc-protected amino group and a keto group. This combination allows for versatile chemical transformations and applications in various fields of research and industry .

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate

InChI

InChI=1S/C13H23NO5/c1-6-18-11(16)10(8-7-9(2)15)14-12(17)19-13(3,4)5/h10H,6-8H2,1-5H3,(H,14,17)/t10-/m0/s1

InChI Key

XKWHCBFPTFZGLK-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)[C@H](CCC(=O)C)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C(CCC(=O)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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